molecular formula C17H16FN3O5S B2371820 ethyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate CAS No. 1251632-06-0

ethyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate

Cat. No.: B2371820
CAS No.: 1251632-06-0
M. Wt: 393.39
InChI Key: VJNZUOHJLKINID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a useful research compound. Its molecular formula is C17H16FN3O5S and its molecular weight is 393.39. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C19H22F3N5O2S
IUPAC Name: this compound

The compound features a pyrido-thiadiazin scaffold that is known for its diverse biological activities. The presence of fluorine and other functional groups enhances its interaction with biological targets.

Research indicates that compounds with similar structures exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity: Many heterocycles inhibit specific enzymes involved in cancer proliferation and signaling pathways. For instance, they may target kinases such as PI3K and EGFR which are critical in cancer cell survival and growth .
  • Modulation of Receptor Activity: Compounds like ethyl 2-(4-(3-fluoro-4-methylphenyl)-...) can interact with receptors involved in cell signaling. This interaction can lead to altered cellular responses that inhibit tumor growth or induce apoptosis .

Anticancer Properties

A significant body of research points to the anticancer potential of this class of compounds:

  • Case Study 1: In vitro studies demonstrated that similar heterocyclic compounds inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, studies on related thiadiazines showed IC50 values in the low micromolar range against breast cancer cells .
  • Case Study 2: An animal model study indicated that a compound structurally similar to ethyl 2-(4-(3-fluoro-4-methylphenyl)-...) significantly reduced tumor size in xenograft models when administered orally .
Study Cell Line/Model IC50 (µM) Mechanism
Study 1Breast Cancer0.55Apoptosis Induction
Study 2Xenograft ModelN/ATumor Size Reduction

Antimicrobial Activity

Another area of interest is the antimicrobial activity:

  • Antibacterial Effects: Compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, by inhibiting bacterial DNA gyrase .

Properties

IUPAC Name

ethyl 2-[4-(3-fluoro-4-methylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O5S/c1-3-26-15(22)10-20-17(23)21(12-7-6-11(2)13(18)9-12)16-14(27(20,24)25)5-4-8-19-16/h4-9H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNZUOHJLKINID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC(=C(C=C3)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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